molecular formula C20H24N2O B15227564 2-Benzhydryl-6-methyl-8-oxa-2,5-diazaspiro[3.5]nonane

2-Benzhydryl-6-methyl-8-oxa-2,5-diazaspiro[3.5]nonane

Katalognummer: B15227564
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: UBUNNOOFPZKPNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzhydryl-6-methyl-8-oxa-2,5-diazaspiro[35]nonane is a heterocyclic compound characterized by its unique spiro structureIts molecular formula is C19H22N2O, and it has a molecular weight of 294.39 g/mol .

Vorbereitungsmethoden

The synthesis of 2-Benzhydryl-6-methyl-8-oxa-2,5-diazaspiro[3.5]nonane typically involves the reaction of benzhydryl chloride with 6-methyl-8-oxa-2,5-diazaspiro[3.5]nonane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Analyse Chemischer Reaktionen

2-Benzhydryl-6-methyl-8-oxa-2,5-diazaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Wissenschaftliche Forschungsanwendungen

2-Benzhydryl-6-methyl-8-oxa-2,5-diazaspiro[3.5]nonane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Benzhydryl-6-methyl-8-oxa-2,5-diazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

2-Benzhydryl-6-methyl-8-oxa-2,5-diazaspiro[3.5]nonane can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 2-Benzhydryl-6-methyl-8-oxa-2,5-diazaspiro[3

Eigenschaften

Molekularformel

C20H24N2O

Molekulargewicht

308.4 g/mol

IUPAC-Name

2-benzhydryl-6-methyl-8-oxa-2,5-diazaspiro[3.5]nonane

InChI

InChI=1S/C20H24N2O/c1-16-12-23-15-20(21-16)13-22(14-20)19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,16,19,21H,12-15H2,1H3

InChI-Schlüssel

UBUNNOOFPZKPNV-UHFFFAOYSA-N

Kanonische SMILES

CC1COCC2(N1)CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.